molecular formula C16H16O B1265814 1,4-Diphenyl-1-butanone CAS No. 5407-91-0

1,4-Diphenyl-1-butanone

Cat. No.: B1265814
CAS No.: 5407-91-0
M. Wt: 224.3 g/mol
InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N
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Description

1,4-Diphenyl-1-butanone is an organic compound with the molecular formula C16H16O. It is a white crystalline powder with a special fragrance . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

4-Phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where 4-Phenylbutyrophenone acts as an inhibitor . This inhibition leads to changes in gene expression by altering the acetylation status of histones. Additionally, 4-Phenylbutyrophenone has been shown to interact with molecular chaperones, aiding in the proper folding of proteins and preventing protein aggregation .

Cellular Effects

4-Phenylbutyrophenone has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neuroprotection. For instance, 4-Phenylbutyrophenone mitigates motor impairment and dopaminergic neuronal death in Parkinson’s disease models by targeting mitochondrial function and astrocyte activation . It also affects gene expression by inhibiting HDACs, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 4-Phenylbutyrophenone involves its binding interactions with biomolecules. As an HDAC inhibitor, it binds to the active site of HDACs, preventing the deacetylation of histones and thereby promoting a more relaxed chromatin structure that facilitates gene transcription . Additionally, 4-Phenylbutyrophenone acts as a chemical chaperone, assisting in protein folding and reducing endoplasmic reticulum stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylbutyrophenone have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 4-Phenylbutyrophenone has shown sustained neuroprotective effects in models of neurodegenerative diseases

Dosage Effects in Animal Models

The effects of 4-Phenylbutyrophenone vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential impacts on liver function and overall metabolism . Threshold effects have been observed, indicating that careful dosage optimization is crucial for therapeutic applications.

Metabolic Pathways

4-Phenylbutyrophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, 4-Phenylbutyrophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Lipophilicity studies have shown that 4-Phenylbutyrophenone has good transport properties within the human lipid system, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of 4-Phenylbutyrophenone is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and mitochondrial function . Targeting signals and post-translational modifications may direct 4-Phenylbutyrophenone to specific compartments, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-1-butanone can be synthesized through several methods. One common method involves the reaction of benzene with butyrophenone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diphenyl-1-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may use halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

1,4-Diphenyl-1-butanone is part of the butyrophenone class of compounds, which includes several other notable compounds:

Uniqueness: What sets this compound apart from its counterparts is its specific structural features and the resulting pharmacological profile. While it shares some similarities with other butyrophenones, its unique interactions with molecular targets make it a distinct compound with specific applications .

Properties

IUPAC Name

1,4-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMEGLMTNAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202401
Record name 4-Phenylbutyrophenone
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5407-91-0
Record name 1,4-Diphenyl-1-butanone
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Record name 4-Phenylbutyrophenone
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Record name 5407-91-0
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Record name 4-Phenylbutyrophenone
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Record name 4-phenylbutyrophenone
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Synthesis routes and methods

Procedure details

A 100 ml flask having a septum cap and magnetic stirrer was initially charged with palladium acetate (67.3 mg, 0.30 mmol), diphenylferrocenylphosphine (194 mg, 0.35 mmol), 3-phenylpropionic acid (1.50 g, 10 mmol) and benzeneboronic acid (1.46 g, 12 mmol). THF (40 ml), water (45 mg, 2.5 mmol) and pivalic anhydride (2.79 g, 15 mmol) were added in succession with the aid of syringes. The reaction vessel was then purged with inert gas and the reaction mixture was heated to 60° C. for a few hours. The progress of the reaction was followed with the aid of gas chromatography. As soon as complete conversion had been attained, the catalyst was removed by filtration through silica gel, the solvent was distilled off and the residue was recrystallized from hexane. The pivalic acid remained in the mother liquor and could be recovered. In this way, 1.73 g (83%) of 3-phenylpropyl phenyl ketone were obtained as colorless crystals. 1H NMR (200 MHz, CDCl3, 25° C., TMS): δ=7.95 (m, 2H), 7.61-7.19 (m, 8H), 3.32 (t, 3J(H,H)=6 Hz, 2H), 3.13 (t, 3J (H,H)=6 Hz, 2H) ppm; 13C NMR (50 MHz, CDCl3, 25° C., TMS): δ=198.8, 141.0, 136.5, 132.7, 128.3, 128.2, 128.1, 127.7, 125.8, 40.1, 29.8 ppm; MS (70 eV): m/z (%): 210(53) [M+], 105(100), 77(46), 51(17), HRMS: calc. for C15H14O [M+]: 210.104465; found: 210.10447; anal. calc. for C15H14O (210.3): C 85.68%; H 6.71%; N 0.00%; found: C 85.37; H 6.67; N 0.00%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
67.3 mg
Type
catalyst
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry methods were employed to study 4-Phenylbutyrophenone in this research?

A1: The researchers utilized a combination of spectroscopic and quantum computational techniques to investigate the properties of 4-Phenylbutyrophenone []. While the abstract doesn't delve into the specific computational methods used, it highlights that these methods were crucial in understanding the molecule's behavior. It's highly likely that the study involved techniques like Density Functional Theory (DFT) calculations to optimize the molecule's geometry and determine its electronic structure. Molecular docking simulations were likely performed to predict the binding mode and affinity of 4-Phenylbutyrophenone with its biological target.

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